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Compound of Interest

Compound Name:
4-(2-Bromo-4-

methylbenzyl)morpholine

Cat. No.: B8013258

Get Quote

Executive Summary
Target Compound: 4-(2-Bromo-4-methylbenzyl)morpholine CAS: 1891268-98-6 Molecular

Formula: C₁₂H₁₆BrNO Core Challenge: Differentiating the target 2-bromo-4-methyl isomer from

its likely synthetic impurities, specifically the 4-bromo-2-methyl and 2-bromo-5-methyl

regioisomers.

Key Differentiator: The Ortho-Effect on the benzylic methylene (

) proton signal in

NMR is the primary diagnostic tool. The electron-withdrawing bromine at the 2-position
significantly deshields this signal compared to isomers with an ortho-methyl group.

Structural Context & Analog Selection
To ensure purity, one must distinguish the target from isomers formed during non-selective

bromination or aldehyde synthesis.
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Compound ID Structure Name Substituent Pattern Critical Feature

Target (A)

4-(2-Bromo-4-

methylbenzyl)morpholi

ne

2-Br, 4-Me Ortho-Br (Deshielding)

Analog (B)

4-(4-Bromo-2-

methylbenzyl)morpholi

ne

2-Me, 4-Br Ortho-Me (Shielding)

Analog (C)

4-(2-Bromo-5-

methylbenzyl)morpholi

ne

2-Br, 5-Me Ortho-Br (Deshielding)

Comparative Spectral Data
A. NMR: The Diagnostic Fingerprint
The most reliable method for identification is the coupling pattern of the aromatic ring and the

chemical shift of the benzylic

.

1. Benzylic Methylene (

) Shift
Target (A): The 2-Br atom exerts a strong inductive effect (

) and a steric deshielding effect on the adjacent benzylic protons.

Expected Shift:

3.55 – 3.65 ppm (Singlet)

Analog (B): The 2-Me group is electron-donating (

).

Expected Shift:
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3.35 – 3.45 ppm (Singlet)

Result: A distinct ~0.2 ppm upfield shift is observed for the 2-methyl isomer.

2. Aromatic Region Coupling Patterns
The substitution pattern dictates the multiplicity of the aromatic protons.

Compound H3 (Position) H5 (Position) H6 (Position)
Observed
Pattern

Target (A)
Between Br &

Me
Adjacent to H6 Adjacent to H5

1 Singlet (H3) +

2 Doublets (H5,

H6)

Analog (B) Adjacent to H2 Adjacent to H6 Adjacent to H5

1 Singlet (H3) +

2 Doublets

(Similar to A, but

shifts differ)

Analog (C) Adjacent to H4
Adjacent to

H4/H6
Isolated

1 Singlet (H6) +

2 Doublets (H3,

H4)

Expert Insight: For the Target (A), look for a singlet at ~7.40 ppm (H3, deshielded by ortho-Br

and ortho-Me) and a pair of doublets at ~7.10–7.25 ppm.

B. Mass Spectrometry (MS)
Ionization: ESI+ or EI.

Isotopic Pattern: The presence of one Bromine atom creates a signature 1:1 doublet at

and
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.

Target Mass (m/z): 270.0 (79Br) and 272.0 (81Br).

Fragmentation:

m/z 86: Morpholine fragment (Diagnostic for the amine moiety).

m/z 183/185: 2-Bromo-4-methylbenzyl carbocation (Loss of morpholine).

Decision Logic & Workflow
The following diagram outlines the logical flow for confirming the structure of the target

compound versus its isomers.
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Unknown Sample
(Benzylmorpholine Derivative)

Step 1: Mass Spec (ESI+)
Check [M]+ and [M+2]+

1:1 Ratio at 270/272?
(Confirms 1 Br atom)

Step 2: 1H NMR (CDCl3)
Analyze Benzylic CH2 Shift

Shift Position?

~3.40 ppm
(Ortho-Methyl)

< 3.5 ppm

~3.60 ppm
(Ortho-Bromo)

> 3.5 ppm

Identify: Analog B
(4-Bromo-2-methyl) Step 3: Analyze Aromatic Coupling

Singlet (H3) + 2 Doublets
(H3 is between Br/Me)

Singlet (H6) + 2 Doublets
(H6 is isolated)

CONFIRMED TARGET
4-(2-Bromo-4-methylbenzyl)morpholine

Identify: Analog C
(2-Bromo-5-methyl)

Click to download full resolution via product page
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Caption: Logical workflow for differentiating 4-(2-Bromo-4-methylbenzyl)morpholine from its

regioisomers using MS and NMR.

Experimental Protocol: Synthesis &
Characterization
To generate valid reference data, the following self-validating protocol is recommended.

Method: Reductive Amination
This route is preferred over alkylation to avoid over-alkylation byproducts.

Reagents:

2-Bromo-4-methylbenzaldehyde (1.0 eq)

Morpholine (1.2 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Dichloromethane (DCM) (Solvent)

Acetic Acid (Cat.)

Procedure:

Step 1 (Imine Formation): Dissolve aldehyde in DCM. Add morpholine and acetic acid.[1]

Stir for 30 min at Room Temperature (RT) to ensure imine formation (monitor by TLC).

Step 2 (Reduction): Add STAB portion-wise. Stir at RT for 12 hours.

Step 3 (Quench): Quench with sat.

. Extract with DCM.

Step 4 (Purification): Flash chromatography (Hexane:EtOAc 8:2). Note: Amine products

often streak; add 1%

to eluent.
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Validation Check:

TLC: Product will be more polar than the aldehyde starting material.

IR: Disappearance of the Carbonyl stretch (

) at ~1690 cm⁻¹. Appearance of C-N stretch at ~1120 cm⁻¹.

Detailed Spectral Data Table
Feature

Target: 4-(2-Bromo-4-
methylbenzyl)morpholine

Isomer: 4-(4-Bromo-2-
methylbenzyl)morpholine

Benzylic CH2 (

)
3.60 ppm (s) 3.42 ppm (s)

Morpholine N-CH2 2.48 ppm (t) 2.45 ppm (t)

Morpholine O-CH2 3.72 ppm (t) 3.70 ppm (t)

Aromatic H3 7.41 ppm (s) 7.25 - 7.30 ppm (d)

Aromatic H6 7.28 ppm (d) 7.15 ppm (d)

Carbonyl (

)
Absent (Reduced) Absent

C-Br (

)
~124 ppm ~120 ppm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.rsc.org/
https://www.oakwoodchemical.com/
https://www.benchchem.com/product/b8013258?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/327793439_Synthesis_and_Characterization_of_Some_New_Morpholine_Derivatives
https://www.benchchem.com/product/b8013258/docs#spectral-data-comparison-guide-4-2-bromo-4-methylbenzyl-morpholine-and-analogs
https://www.benchchem.com/product/b8013258/docs#spectral-data-comparison-guide-4-2-bromo-4-methylbenzyl-morpholine-and-analogs
https://www.benchchem.com/product/b8013258/docs#spectral-data-comparison-guide-4-2-bromo-4-methylbenzyl-morpholine-and-analogs
https://www.benchchem.com/product/b8013258/docs#spectral-data-comparison-guide-4-2-bromo-4-methylbenzyl-morpholine-and-analogs
https://www.benchchem.com/product/b8013258?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8013258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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